CP-654577

Description

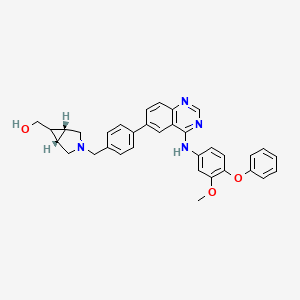

Structure

3D Structure

Properties

CAS No. |

639087-64-2 |

|---|---|

Molecular Formula |

C34H32N4O3 |

Molecular Weight |

544.64 |

IUPAC Name |

3-Azabicyclo(3.1.0)hexane-6-methanol, 3-((4-(4-((3-methoxy-4-phenoxyphenyl)amino)-6-quinazolinyl)phenyl)methyl)-, (1alpha,5alpha,6alpha)- |

InChI |

InChI=1S/C34H32N4O3/c1-40-33-16-25(12-14-32(33)41-26-5-3-2-4-6-26)37-34-27-15-24(11-13-31(27)35-21-36-34)23-9-7-22(8-10-23)17-38-18-28-29(19-38)30(28)20-39/h2-16,21,28-30,39H,17-20H2,1H3,(H,35,36,37)/t28-,29+,30+ |

InChI Key |

WZZXMNBOPNKKSX-BKHFGAQXSA-N |

SMILES |

COc1cc(ccc1Oc2ccccc2)Nc3c4cc(ccc4ncn3)c5ccc(cc5)CN6C[C@@H]7[C@H](C6)[C@H]7CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP-654577; CP654577; CP 654577; UNII-W39547M0FP. |

Origin of Product |

United States |

Molecular Mechanisms of Action of Cp 654577

Specificity Towards ErbB2 Kinase

CP-654577 demonstrates notable selectivity for the ErbB2 kinase over the highly homologous epidermal growth factor receptor (EGFR) kinase. aacrjournals.org This specificity is a key feature of its molecular action, allowing for targeted inhibition of ErbB2-driven processes.

Inhibition of p185erbB2 Autophosphorylation

CP-654577 effectively inhibits the kinase activity of ErbB2, as measured by the phosphorylation of target substrates. aacrjournals.org A primary mechanism of its action is the dose-dependent reduction of p185erbB2 autophosphorylation in intact cells. aacrjournals.orgnih.govresearchgate.net This inhibition of autophosphorylation is a critical step in disrupting the downstream signaling cascade initiated by ErbB2 activation. In preclinical studies, treatment with CP-654577 led to a significant reduction in the autophosphorylation of p185erbB2 in tumor models. aacrjournals.orgresearchgate.net

Distinctions from Epidermal Growth Factor Receptor (EGFR) Inhibition

The selectivity of CP-654577 for ErbB2 over EGFR is a defining characteristic that differentiates its biochemical effects from those of EGFR-selective inhibitors. aacrjournals.orgnih.gov

In comparative studies, CP-654577 shows significantly less potency as an inhibitor of EGFR tyrosine kinase. aacrjournals.org For instance, the EGFR-selective inhibitor Tarceva is a potent inhibitor of EGFR but has greatly reduced activity against ErbB2. aacrjournals.org In contrast, CP-654577 selectively targets ErbB2. aacrjournals.org This distinction is evident in cellular assays where CP-654577 is more effective at reducing the basal levels of phosphorylated ErbB2 compared to EGFR-selective inhibitors. aacrjournals.org

Table 1: Comparative Inhibitory Activity of CP-654577 and Tarceva

| Compound | Target Kinase | IC50 (nM) |

| CP-654577 | ErbB2 | 11 |

| EGFR | 670 | |

| Tarceva | EGFR | Potent |

| ErbB2 | Reduced Potency |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity. Data compiled from research findings. aacrjournals.org

The basis for the differential kinase inhibition by CP-654577 lies in its chemical structure. Research into 4-anilinoquinazolines, the class of compounds to which CP-654577 belongs, has shown that bulky substitutions at the 4-anilino position can confer selectivity for HER2 (ErbB2) over EGFR. nih.gov While the precise structural interactions that determine this selectivity are still under investigation pending detailed crystallographic studies of the HER2 kinase domain, it is a critical factor in the compound's targeted mechanism. nih.gov This selectivity is significant because the kinase domains of EGFR and HER2 share approximately 80% homology. nih.gov

Comparative Analysis with EGFR Selective Inhibitors

Downstream Signaling Pathway Modulation

By inhibiting ErbB2 autophosphorylation, CP-654577 effectively modulates downstream signaling pathways that are critical for cell growth and survival. aacrjournals.orgnih.gov

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathway

The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govscienceopen.com CP-654577 has been shown to reduce the levels of the activated form of MAPK in human breast cancer cells. aacrjournals.orgnih.gov In non-stimulated cells, CP-654577 is more effective at reducing the basal levels of phosphorylated MAPK (p-MAPK) than EGFR-selective inhibitors like Tarceva. aacrjournals.org Specifically, at a concentration of 50 nM, CP-654577 reduced basal p-MAPK by 90%, whereas Tarceva only achieved a 20% reduction. aacrjournals.org This demonstrates the compound's potent effect on this critical downstream pathway, even in the absence of external growth factor stimulation. aacrjournals.org

Reduction of Activated MAPK Levels

Treatment of human breast cancer cells, such as SKBr3, with CP-654577 leads to a reduction in the levels of the activated form of mitogen-activated protein kinase (MAPK). researchgate.netnih.govdp.tech This is a direct consequence of inhibiting ErbB2, which lies upstream of the MAPK cascade. aacrjournals.org The reduction in activated MAPK levels has been observed in various studies, highlighting a key mechanism of CP-654577's action. soton.ac.ukportico.org

Impact on Basal and Stimulated MAPK Activation

The MAPK pathway can be activated by a variety of stimuli, including growth factors and stress signals. raybiotech.comassaygenie.comgsea-msigdb.org In cancer cells overexpressing ErbB2, the basal level of MAPK activity is often elevated. CP-654577 is effective in reducing this basal activation. researchgate.netnih.gov Studies have also investigated the effect of CP-654577 on stimulated MAPK activation. For instance, in human neutrophils, while the focus was on another agent, the principle of modulating stimulated MAPK activation was explored, suggesting that inhibitors can dampen responses to secondary stimuli. frontiersin.org While specific data on CP-654577's effect on various stimulated conditions is detailed in specific research contexts, its primary role is to decrease the phosphorylation and activation of MAPK that is driven by ErbB2. aacrjournals.orgd-nb.info

Modulation of Phosphoinositide 3-Kinase (PI-3-Kinase)/Akt Pathway

The PI-3-Kinase/Akt pathway is another crucial signaling route that governs cell survival, growth, and metabolism. numberanalytics.commdpi.comresearchgate.net CP-654577 significantly perturbs this pathway.

Reduction of Activated Akt Levels

A significant effect of CP-654577 is the reduction of activated Akt levels. researchgate.netresearchgate.net In human breast cancer cell lines with high ErbB2 expression, such as SKBr3 and BT474, exposure to CP-654577 at concentrations as low as 250 nM for 2 hours results in a decrease in activated Akt. researchgate.netnih.gov This reduction in phospho-Akt levels is a consistent finding across multiple studies. soton.ac.ukresearchgate.net

Correlation with Cellular Outcomes

The reduction in activated Akt levels by CP-654577 is strongly correlated with significant cellular outcomes. researchgate.net The decrease in Akt activation is believed to contribute to an increase in apoptosis, or programmed cell death, in cancer cells that are dependent on ErbB2 signaling. researchgate.netnih.gov This pro-apoptotic effect is observed in cell lines with high ErbB2 expression but not in those with low expression, indicating a selective action of the compound. researchgate.net The inhibition of the PI3K/Akt pathway, alongside the MAPK pathway, leads to a cascade of biochemical changes, including a reduction in phosphorylated retinoblastoma protein and an inhibition of cell-cycle progression at the G1 phase. researchgate.net

Influence on Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved pathway that plays a critical role in cell fate decisions, proliferation, and apoptosis. plos.orgresearchgate.net

Inhibition of Notch1 Activity

CP-654577 has been demonstrated to inhibit Notch1 activity. nih.gov In breast cancer cells where ErbB2 is overexpressed, there is a corresponding activation of Notch1 signaling. aacrjournals.org The use of CP-654577 blocks this ErbB2-mediated activation of Notch1-dependent reporter gene activity. aacrjournals.org Specifically, in SKBR3 cells, which have high levels of ErbB2, CP-654577 reduced CBF reporter activity, a measure of Notch signaling, by 50%. nih.gov This inhibition of Notch1 activity suggests a broader impact of CP-654577 on interconnected signaling networks that contribute to cancer cell growth and survival. nih.govaacrjournals.org

Compound and Research Findings Summary

| Compound/Agent | Cell Line(s) | Key Finding | Reference(s) |

| CP-654577 | SKBr3, BT474 | Reduces levels of activated MAPK and Akt. researchgate.netnih.gov | researchgate.net, nih.gov |

| CP-654577 | SKBr3, BT474 | Induces apoptosis in cells with high ErbB2 expression. researchgate.net | researchgate.net |

| CP-654577 | SKBr3 | Reduces CBF reporter activity (Notch signaling) by 50%. nih.gov | nih.gov |

| CP-654577 | ErbB2-expressing breast cancer cells | Blocks ErbB2-mediated activation of Notch1-dependent reporter gene activity. aacrjournals.org | aacrjournals.org |

Link between ErbB2 Activation and Notch Pathway

Significant research has uncovered a critical link, or crosstalk, between the ErbB2 and Notch signaling pathways, particularly in the context of breast cancer. nih.govaacrjournals.org The activation of ErbB2 signaling has been demonstrated to induce the activity of the Notch1 signaling pathway. nih.gov This connection is a key aspect of oncogenesis mediated by ErbB2. aacrjournals.org

Studies have shown that breast cancer cells expressing activated ErbB2 exhibit pronounced activation of Notch1-dependent reporter gene activity. aacrjournals.org The mechanism for this activation involves ErbB2's ability to induce the expression of cyclin D1, which in turn has been found to induce Notch1 activity. nih.gov The activation of Notch signaling by ErbB2 can be observed through the detection of the Notch Intracellular Domain (NICD) via methods like Western blot analysis. nih.gov

The compound CP-654577, by selectively inhibiting the kinase activity of ErbB2, plays a direct role in disrupting this pathological crosstalk. nih.govaacrjournals.org In breast cancer cells that overexpress ErbB2, such as the SKBR3 cell line, the application of CP-654577 has been shown to significantly reduce Notch1 activity. nih.gov This inhibitory effect was confirmed in studies using a CBF-luciferase reporter assay, which measures the transcriptional activity of the Notch pathway. nih.gov For instance, treating SKBR3 cells with CP-654577 reduced CBF reporter activity by approximately 50%. nih.gov Conversely, in breast cancer cells with low levels of ErbB2 expression, like MCF-7 cells, the inhibitor had no effect on endogenous CBF activity, highlighting the specificity of this interaction. nih.gov These findings establish that Notch1 activity is linked to ErbB2 activation and can be effectively blocked by the selective ErbB2 antagonist CP-654577. nih.govaacrjournals.org

Research Findings on the Effect of CP-654577 on Notch Pathway Activity

The following table summarizes experimental data demonstrating the inhibitory effect of CP-654577 on the Notch signaling pathway in a human breast cancer cell line overexpressing ErbB2.

| Cell Line | Molecular Characteristic | Treatment | Assay Used | Observed Effect | Reference |

|---|---|---|---|---|---|

| SKBR3 | Overexpresses ErbB2 | CP-654577 | CBF-luciferase reporter assay | Reduced CBF reporter activity by 50% | nih.gov |

| MCF-7 | Low ErbB2 expression | CP-654577 | CBF-luciferase reporter assay | Endogenous CBF activity was unaffected | nih.gov |

| Breast cancer cells expressing activated ErbB2/NeuT | Expressing activated ErbB2/NeuT | CP-654577 | Notch1-dependent reporter gene activity | Blocked marked activation of Notch1-dependent reporter gene activity | aacrjournals.org |

Cellular and Biochemical Effects of Cp 654577 in in Vitro Models

Impact on Cell Cycle Progression

Treatment of cancer cells with CP-654577 has been shown to result in a significant inhibition of cell-cycle progression. dntb.gov.uaresearchgate.net This effect is a direct consequence of the compound's inhibitory action on erbB2, which disrupts downstream signaling pathways that control cell proliferation. dntb.gov.ua The primary impact observed in in vitro models is an arrest of cells in the G1 phase of the cell cycle. dntb.gov.uaresearchgate.net

In vitro studies on human breast cancer cell lines that overexpress erbB2, such as SKBr3 and BT474, demonstrate that exposure to CP-654577 leads to an accumulation of cells in the G1 phase. dntb.gov.uaresearchgate.netresearchgate.net This G1 arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby halting proliferation. dntb.gov.ua The arrest is a result of a cascade of biochemical changes initiated by the inhibition of erbB2 kinase activity, which ultimately leads to a reduced level of phosphorylated retinoblastoma protein (pRb). dntb.gov.uaresearchgate.net

Table 1: Effect of CP-654577 on Cell Cycle Distribution in erbB2-Overexpressing Cells

| Treatment Condition | Percentage of Cells in G1 Phase | Percentage of Cells in S/G2/M Phases |

| Control (Untreated) | Baseline | Baseline |

| CP-654577 | Increased | Decreased |

This table provides a qualitative representation of findings reported in in vitro studies, where specific quantitative data was not available. The trend indicates a shift in cell population towards the G1 phase upon treatment.

The progression through the G1 phase is tightly controlled by the interplay of cyclins, cyclin-dependent kinases (CDKs), and their inhibitors (CKIs). nih.gov CP-654577 influences this regulatory network, primarily by modulating the levels of key CKIs. dntb.gov.ua

A critical biochemical change observed following treatment with CP-654577 is the upregulation of the cyclin-dependent kinase inhibitor p27kip1. dntb.gov.uaresearchgate.netresearchgate.net In SKBr3 human breast cancer cells, exposure to the compound leads to a notable increase in the protein levels of p27kip1. dntb.gov.ua As an inhibitor of cyclin-CDK complexes, particularly those active in the G1 phase, the accumulation of p27kip1 is a key mechanism contributing to the observed G1 cell cycle arrest. dntb.gov.uanih.gov

Table 2: Impact of CP-654577 on p27kip1 Protein Levels

| Cell Line Model | Treatment | Observed Effect on p27kip1 Protein |

| SKBr3 (High erbB2) | CP-654577 | Increased Accumulation |

This table summarizes the reported effect of CP-654577 on p27kip1 levels in a relevant in vitro model. The data is qualitative based on available research abstracts.

In concert with the upregulation of CKIs, CP-654577 also alters the expression of cyclins that are essential for G1 progression and entry into the S phase. dntb.gov.ua

Research findings indicate that treatment of SKBr3 cells with CP-654577 reduces the expression of both cyclin D and cyclin E. dntb.gov.uaresearchgate.net These cyclins are crucial for activating their respective CDK partners (CDK4/6 and CDK2) to phosphorylate pRb and drive the cell past the G1 restriction point. dntb.gov.ua Their reduction, therefore, works synergistically with the increase in p27kip1 to enforce the G1 block. dntb.gov.uaresearchgate.net

While studies consistently report a general reduction in D-type cyclins, the specific effects of CP-654577 on individual isoforms like cyclin D2 and cyclin D3 are not extensively detailed in the currently available literature. dntb.gov.uaresearchgate.net One study involving the RT112 cell line mentions an analysis of regulatory proteins including cyclin D3 in the context of CP-654577 treatment, but specific outcomes are not provided in the abstract. soton.ac.uk Therefore, a definitive statement on the selective impact on cyclin D2 and D3 levels cannot be made without further specific research data.

Table 3: Summary of CP-654577 Effects on G1 Regulatory Proteins

| Protein Target | Effect of CP-654577 Treatment | Consequence for Cell Cycle |

| p27kip1 | Increase | Inhibition of CDK2, G1 Arrest |

| Cyclin D (general) | Decrease | Reduced CDK4/6 activity, G1 Arrest |

| Cyclin E | Decrease | Reduced CDK2 activity, G1 Arrest |

This table provides a summary of the biochemical effects of CP-654577 that contribute to its impact on cell cycle progression.

Reduction of Cyclins D and E

Retinoblastoma Protein Phosphorylation Inhibition

Treatment of SKBr3 human breast cancer cells with CP-654577 leads to a series of biochemical changes that culminate in the reduced phosphorylation of the retinoblastoma protein (pRb). nih.govresearchgate.net This is a critical event in cell cycle control. The inhibition of p185(erbB2) by CP-654577 reduces the levels of activated mitogen-activated protein kinase (MAPK) and decreases the expression of cyclins D and E. nih.govresearchgate.net Concurrently, it increases the levels of the cyclin-dependent kinase inhibitor p27(kip1). nih.govresearchgate.net These changes collectively lead to a decrease in the phosphorylation of pRb, which in turn causes an inhibition of cell-cycle progression at the G1 phase. nih.govresearchgate.net The retinoblastoma protein is a tumor suppressor that controls cell cycle progression by regulating the activity of the E2F family of transcription factors. cellsignal.comembopress.org Its phosphorylation by cyclin-dependent kinases (CDKs) is a key step for cells to advance from the G1 to the S phase of the cell cycle. cellsignal.comnih.gov

Induction of Apoptosis in Sensitive Cell Lines

CP-654577 has been shown to induce apoptosis, or programmed cell death, in a cell-line-specific manner. nih.govresearchgate.net

In human breast cancer cell lines that overexpress ErbB2, such as SKBr3 and BT474, exposure to CP-654577 triggers apoptosis. nih.govresearchgate.netsoton.ac.uk This apoptotic effect is observed at a concentration of 1 microM of the compound. nih.govresearchgate.net The induction of apoptosis in these high ErbB2-expressing cells highlights the dependence of these cells on the ErbB2 signaling pathway for their survival. nih.gov

In contrast to its effect on high ErbB2-expressing cells, CP-654577 does not induce apoptosis in cell lines with low levels of ErbB2 expression, such as MCF7 cells. nih.govresearchgate.netresearchgate.net This selectivity underscores the targeted nature of CP-654577 towards cancer cells that are driven by the ErbB2 oncogene. nih.gov

A key mechanism contributing to the induction of apoptosis by CP-654577 is the reduction of activated Akt. nih.govresearchgate.net The Akt signaling pathway is a critical regulator of cell survival, and its inhibition can promote apoptosis. cellsignal.comwindows.netnih.gov Treatment with 250 nM CP-654577 leads to a reduction in the levels of activated Akt within 2 hours. nih.govresearchgate.net This rapid decrease in Akt activity is believed to be a significant contributor to the subsequent increase in apoptosis observed in sensitive cell lines. nih.govresearchgate.net

Lack of Apoptotic Effect in Low ErbB2-Expressing Cells (e.g., MCF7)

Cell Proliferation Inhibition

CP-654577 demonstrates a potent and selective ability to inhibit the proliferation of cancer cells driven by ErbB2. nih.govaacrjournals.org

The inhibitory effect of CP-654577 on cell proliferation is particularly pronounced in cell lines that are dependent on ErbB2 signaling. aacrjournals.org The compound has been described as a selective ErbB2 inhibitor. researchgate.net This selectivity is crucial as it suggests that the compound's therapeutic action is focused on cancer cells that overexpress ErbB2, potentially minimizing effects on normal cells. nih.gov

Interactive Data Table: Effects of CP-654577 on Cancer Cell Lines

| Cell Line | ErbB2 Expression | Apoptotic Response to CP-654577 | Proliferation Inhibition | Key Pathway Affected |

| SKBr3 | High | Yes | Yes | ErbB2, Akt, MAPK |

| BT474 | High | Yes | Yes | ErbB2, Akt |

| MCF7 | Low | No | Less Sensitive | N/A |

Comparison with Other Kinase Inhibitors in Cell-Based Assays

The selective nature of CP-654577 as an ErbB2 kinase inhibitor becomes evident when its cellular and biochemical effects are compared with other kinase inhibitors that target the ErbB family of receptors, such as Tarceva® (erlotinib), Iressa® (gefitinib), and Tykerb® (lapatinib). These comparisons in various in vitro models, particularly human breast cancer cell lines, highlight the distinct mechanisms and potential therapeutic advantages of a selective ErbB2 inhibitor.

The biochemical effects of CP-654577 are notably different from those of Tarceva, a selective inhibitor of the epidermal growth factor receptor (EGFR). nih.gov In cell-based assays, CP-654577 demonstrates potent and selective inhibition of p185(erbB2) autophosphorylation in cells with high ErbB2 expression. nih.govresearchgate.net This selectivity contrasts with dual EGFR/ErbB2 inhibitors like lapatinib (B449) and EGFR-selective inhibitors like gefitinib (B1684475) and erlotinib. aacrjournals.org

In human breast cancer cell lines with high levels of ErbB2 expression, such as SKBr3 and BT474, treatment with CP-654577 leads to a significant reduction in the activated, phosphorylated form of mitogen-activated protein kinase (MAPK). nih.govresearchgate.net Furthermore, it prompts an increase in the levels of the cyclin-dependent kinase inhibitor p27(kip1) and a decrease in the expression of cyclins D and E. nih.govresearchgate.net These molecular changes culminate in a reduced level of phosphorylated retinoblastoma protein, leading to an inhibition of cell-cycle progression at the G1 phase. nih.govresearchgate.net

A key differentiator for CP-654577 is its ability to induce apoptosis. In both SKBr3 and BT474 cell lines, exposure to 1 µM of CP-654577 triggers programmed cell death. nih.gov This apoptotic effect is not observed in cell lines with low ErbB2 expression, such as MCF7, underscoring the dependency of this effect on high levels of ErbB2. nih.gov The reduction in the levels of activated Akt, a critical regulator of cell survival, within two hours of exposure to 250 nM CP-654577 is thought to be a contributing factor to this increase in apoptosis. nih.gov These distinct biochemical outcomes separate CP-654577 from selective EGFR inhibitors like Tarceva. nih.gov

Comparisons with lapatinib and gefitinib in non-small cell lung cancer (NSCLC) cell lines further illustrate these differences. In EGFR-mutant NSCLC cell lines, gefitinib shows significantly lower IC50 values (10-50 nM) compared to lapatinib (800 nM - 2 µM). aacrjournals.org Conversely, in HER2-amplified NSCLC cell lines, lapatinib is more effective than gefitinib. aacrjournals.org CP-654577, as a pure ErbB2 inhibitor, was used in these studies to dissect the specific effects of ErbB2 inhibition. aacrjournals.org

The following data tables summarize the comparative effects of CP-654577 and other kinase inhibitors in various cell-based assays.

Table 1: Comparative IC50 Values for Cell Proliferation Inhibition

| Compound | Cell Line | ErbB2/EGFR Status | IC50 (nM) | Reference |

|---|---|---|---|---|

| CP-654577 | SKBr3 | High ErbB2 | Data not available in this format | nih.govresearchgate.net |

| Lapatinib | BT474 | High ErbB2, Low EGFR | 100 | aacrjournals.org |

| Lapatinib | SKBr3 | High ErbB2, Low EGFR | Data not available in this format | |

| Gefitinib | NSCLC (EGFR mutant) | Mutant EGFR | 10 - 50 | aacrjournals.org |

| Lapatinib | NSCLC (EGFR mutant) | Mutant EGFR | 800 - 2000 | aacrjournals.org |

| Tarceva (Erlotinib) | Data not available in this format | Data not available in this format | Data not available in this format |

Table 2: Comparative Effects on Downstream Signaling Pathways

| Compound | Cell Line | Concentration | Effect on p-Akt | Effect on p-MAPK | Reference |

|---|---|---|---|---|---|

| CP-654577 | SKBr3 | 250 nM | Reduced | Reduced | nih.gov |

| Lapatinib | MCF-7pr | 10 µM | Decreased | Decreased | aacrjournals.org |

| Gefitinib | NSCLC (EGFR mutant) | Variable | Inhibited | Inhibited | aacrjournals.org |

| Tarceva (Erlotinib) | Not specified | Not specified | Distinct from CP-654577 | Distinct from CP-654577 | nih.gov |

Table 3: Comparative Effects on Cell Cycle and Apoptosis

| Compound | Cell Line | Concentration | Effect on Cell Cycle | Effect on Apoptosis | Reference |

|---|---|---|---|---|---|

| CP-654577 | SKBr3/BT474 | 1 µM | G1 Arrest | Induced | nih.gov |

| CP-654577 | MCF7 | 1 µM | Not specified | Not observed | nih.gov |

| Lapatinib | MCF-7pr, ZR-75, T-47D | 10 µM | Increased p27 binding to cyclin E-cdk2 | Not specified | aacrjournals.org |

Preclinical Pharmacological Investigations in Animal Models

Inhibition of ErbB2 Autophosphorylation In Vivo

Central to the mechanism of action of CP-654577 is its ability to inhibit the autophosphorylation of the ErbB2 receptor, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival. nih.govresearchgate.net

Dose-Dependent Reduction of p185erbB2 Autophosphorylation

Studies in athymic mice bearing tumors derived from Fischer rat embryo fibroblasts transfected with ErbB2 have demonstrated that CP-654577 leads to a dose-dependent reduction in the autophosphorylation of the p185erbB2 protein. nih.govresearchgate.netresearchgate.net This inhibition of a key activation step underscores the compound's direct engagement with its intended molecular target within a living organism. nih.gov

Modulation of Downstream Signaling in Xenograft Models

The inhibition of ErbB2 autophosphorylation by CP-654577 precipitates a cascade of effects on downstream signaling molecules that are crucial for tumor cell growth and survival.

Reduction of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

In xenograft models, treatment with CP-654577 has been shown to reduce the phosphorylation of extracellular signal-regulated kinase (ERK). researchgate.net ERK is a key component of the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation. aacrjournals.org The reduction in activated ERK levels indicates that CP-654577 can effectively dampen this pro-growth signaling cascade. nih.govresearchgate.net

Reduction of Akt Phosphorylation

Similarly, CP-654577 has been observed to decrease the phosphorylation of Akt, a pivotal node in the PI3K/Akt signaling pathway. nih.govresearchgate.net This pathway is a critical regulator of cell survival, and its inhibition can lead to increased apoptosis, or programmed cell death. nih.gov In cell-based assays, levels of activated Akt were reduced within two hours of exposure to CP-654577. nih.govresearchgate.net

Effects on Tumor Growth in ErbB2-Driven Xenograft Models

The biochemical effects of CP-654577 on ErbB2 and its downstream signaling pathways translate into tangible anti-tumor activity in preclinical models.

Inhibition of Tumor Growth in Athymic Mice Bearing ErbB2-Transfected Tumors

In studies utilizing athymic mice with subcutaneous tumors engineered to overexpress ErbB2, administration of CP-654577 resulted in the inhibition of tumor growth. nih.govresearchgate.netresearchgate.net This anti-tumor effect is a direct consequence of the compound's ability to block the oncogenic signaling driven by ErbB2. nih.gov

Tumor Growth Inhibition in Human Breast Cancer Xenografts

The in vivo antitumor activity of CP-654577 has been evaluated in athymic mice bearing subcutaneous tumors derived from cell lines engineered to overexpress ErbB2. In a key study, Fischer rat embryo fibroblasts transfected with erbB2 were implanted in these mice. Treatment with CP-654577 resulted in a dose-dependent inhibition of tumor growth. This effect was directly correlated with a reduction in the autophosphorylation of the p185(erbB2) protein within the tumor tissue, confirming the compound's mechanism of action in a live animal model. nih.gov

Further investigations in human breast cancer xenograft models have provided more specific insights into the compound's efficacy. In studies using BT-474 cells, which are known to overexpress ErbB2, CP-654577 demonstrated significant tumor growth inhibition. This was accompanied by a marked reduction in the phosphorylation of key downstream signaling molecules, including Akt and extracellular signal-regulated kinase (Erk). researchgate.net The inhibition of these pathways is crucial as they are involved in cell survival and proliferation.

The antitumor effects of CP-654577 are also linked to the induction of apoptosis. In both SKBr3 and BT474 human breast cancer cell lines, which have high levels of ErbB2 expression, exposure to CP-654577 triggered programmed cell death. nih.gov This apoptotic effect was not observed in MCF7 cells, which express low levels of ErbB2, highlighting the selectivity of the compound for ErbB2-driven cancers. nih.gov The reduction in activated Akt, a critical regulator of cell survival, is believed to be a contributing factor to this increase in apoptosis. nih.gov

A prototype ErbB2-selective agent, CP-654,577, has shown to have a proliferative effect, and its successor, CP-724,714, a potent ErbB2-selective inhibitor, has also been studied in vivo. researchgate.net Oral administration of CP-724,714 to athymic mice with BT-474 xenografts led to the inhibition of ErbB2 autophosphorylation and induced a G1 cell cycle block. researchgate.net This resulted in a significant reduction in tumor growth without causing overt adverse effects. researchgate.net

Table 1: Summary of CP-654577 In Vivo Efficacy in Breast Cancer Xenograft Models

| Xenograft Model | Key Findings | Mechanism of Action |

|---|---|---|

| Fischer rat embryo fibroblasts-erbB2 | Dose-dependent tumor growth inhibition | Reduced p185(erbB2) autophosphorylation |

| BT-474 (human breast carcinoma) | Inhibition of tumor growth | Reduced phosphorylation of Akt and Erk, G1 cell cycle block, induction of apoptosis |

| SKBr3 (human breast cancer) | Induction of apoptosis | Reduction in activated Akt |

| MCF7 (human breast cancer) | No significant apoptotic effect | Low ErbB2 expression |

Comparative Preclinical Efficacy

CP-654577 is a potent and selective inhibitor of p185(erbB2) tyrosine kinase, with a clear distinction from selective epidermal growth factor receptor (EGFr) inhibitors like Tarceva (erlotinib). nih.gov While both target members of the ErbB family of receptors, their selectivity profiles differ significantly. In preclinical studies, the biochemical effects of CP-654577 on human breast cancer cells were shown to be distinct from those produced by selective EGFr inhibitors. nih.gov

The development of HER2-selective inhibitors such as CP-654577 was driven by the observation that common toxicities associated with HER family tyrosine kinase inhibitors, including skin rashes and diarrhea, could be mediated through EGFr inhibition. nih.gov By creating compounds with high selectivity for ErbB2 over EGFr, researchers aimed to improve the therapeutic index. nih.gov This selectivity is often achieved through strategic chemical modifications. For instance, bulky substitutions at the 4-anilino position of the inhibitor molecule have been found to confer HER2 selectivity. nih.gov

It is important to note that while some compounds show clear selectivity for EGFr or HER2 in in vitro kinase assays, these differences can be less apparent in cell-based assays. nih.gov For example, the EGFr-selective inhibitor gefitinib (B1684475) has demonstrated equipotent growth inhibitory activity against both EGFr-overexpressing and HER2-overexpressing tumor cells. nih.gov This is because it can inhibit both EGFr-mediated and HER2-HER3-mediated signal transduction in cells. nih.gov In contrast, CP-654577 was specifically designed to be inactive against EGFr, representing a class of compounds that preferentially target HER2. nih.gov

CP-654577 also distinguishes itself from nonselective dual EGFr/ErbB2 inhibitors. nih.gov These dual inhibitors, such as lapatinib (B449), BIBW-2992, and HKI-272, are designed to target both receptors simultaneously. nih.gov The rationale for this approach is based on the extensive crosstalk and redundancy within the ErbB network, where heterodimerization between receptor family members can play a significant role in cancer cell signaling. nih.gov

However, the selective inhibition of ErbB2 by compounds like CP-654577 offers a different therapeutic strategy. By focusing solely on ErbB2, these inhibitors may provide a more targeted approach for tumors that are primarily driven by ErbB2 overexpression. This selectivity could potentially lead to a different efficacy and safety profile compared to dual inhibitors. nih.gov The development of CP-654577 and its more potent successor, CP-724,714, underscores the pursuit of highly selective ErbB2 kinase inhibitors as a distinct therapeutic class. researchgate.netnih.gov

Structure Activity Relationships Sar and Chemical Biology Aspects

Quinazoline (B50416) Core in Kinase Inhibition

The quinazoline scaffold is a foundational element in a significant class of kinase inhibitors, and its role in CP-654577 is central to its mechanism of action. ontosight.aimdpi.com This bicyclic heterocyclic system serves as a rigid anchor that mimics the adenine (B156593) ring of adenosine (B11128) triphosphate (ATP), enabling it to effectively target the ATP-binding pocket of protein kinases. ugr.es

The 4-anilinoquinazoline (B1210976) structure of CP-654577 is designed to function as an ATP-competitive inhibitor. ontosight.ai The quinazoline portion of the molecule inserts itself into the ATP binding site located in the intracellular kinase domain of the target receptor. ugr.esnih.gov By occupying this site, it physically obstructs the binding of the natural substrate, ATP, thereby preventing the phosphorylation cascade that would otherwise lead to signal transduction and cell proliferation. nih.govwjgnet.com This mode of action is a hallmark of many kinase inhibitors built upon this scaffold. nih.gov

The specific orientation and high-affinity binding of the quinazoline core within the ATP pocket are stabilized by key hydrogen bonds. nih.gov

N1 Hydrogen Bonding: The nitrogen at position 1 (N1) of the quinazoline ring acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide (-NH) of a methionine residue in the "hinge" region of the kinase domain. nih.gov This interaction is a conserved feature among many quinazoline-based kinase inhibitors and is critical for anchoring the inhibitor in the active site. nih.gov

N3 Water-Mediated Hydrogen Bonding: The nitrogen at position 3 (N3) also contributes to binding affinity, typically through a water-mediated hydrogen bond. nih.gov This interaction involves a bridging water molecule that connects the N3 atom to the side chain of a conserved threonine residue within the kinase's active site. nih.gov

These specific hydrogen bonding patterns are summarized in the table below.

| Interacting Atom of Inhibitor | Interaction Type | Interacting Residue in Kinase |

| Quinazoline N1 | Hydrogen Bond | Hinge Region Methionine (backbone NH) |

| Quinazoline N3 | Water-Mediated Hydrogen Bond | Threonine (side chain) |

Binding to ATP Binding Site

Significance of 4-Anilino Group Substitutions for Selectivity

While the quinazoline core provides the necessary anchor to the kinase hinge region, the substituent at the 4-position—the anilino group—plays a significant role in determining the inhibitor's potency and, crucially, its selectivity for different kinases. nih.gov This group extends into a more variable and hydrophobic pocket adjacent to the ATP site, and modifications to this ring can be exploited to achieve selectivity. nih.gov

Research into 4-anilinoquinazoline derivatives revealed a distinct structure-activity relationship concerning selectivity between the closely related kinases EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2). While smaller hydrophobic groups at the 3-position of the aniline (B41778) ring tended to increase affinity for EGFR, the addition of large, bulky substituents was found to confer selectivity for HER2. nih.gov Pfizer and OSI pursued this strategy to develop inhibitors that were potent against HER2 but inactive against EGFR, leading to the discovery of CP-654577. nih.govresearchgate.net The compound features a bulky substitution on the 4-anilino ring, which is credited with its high selectivity for HER2 over EGFR. nih.govresearchgate.net This structural feature allows the compound to fit favorably into the unique topology of the HER2 kinase domain while being sterically hindered from effectively binding to the EGFR kinase domain.

CP-654577 is a prototype of a class of HER2-selective inhibitors that also includes the clinical candidate CP-724,714. nih.govresearchgate.net Both compounds were developed from the same research initiative and share the core 4-anilinoquinazoline structure with a bulky substitution on the aniline ring, a feature that imparts a preference for HER2 over EGFR. nih.govresearchgate.net CP-724,714 is described as a potent and selective ErbB2 (HER2) tyrosine kinase inhibitor. crossfire-oncology.comresearchgate.net In vitro kinase assays demonstrate that CP-724,714 is a highly selective inhibitor of HER2, with an IC50 of approximately 10-11 nM, while being over 100-fold less potent against EGFR. snmjournals.orgnih.gov Both CP-654577 and CP-724,714 are among the few disclosed inhibitors that demonstrate this preferential inhibition of HER2. nih.gov

| Compound | Core Structure | Key Substitution Feature | Primary Target | Selectivity Profile |

| CP-654577 | 4-Anilinoquinazoline | Bulky 4-anilino substitution | HER2 (ErbB2) | Selective for HER2 over EGFR. researchgate.netresearchgate.net |

| CP-724,714 | 4-Anilinoquinazoline | Bulky 4-anilino substitution | HER2 (ErbB2) | Highly selective for HER2 (IC50 ~10-11 nM) vs. EGFR (IC50 >1000 nM). nih.govsnmjournals.orgnih.gov |

Bulky Substitutions and HER2 Selectivity

Allosteric or Competitive Inhibition Mechanisms

The mechanism by which a kinase inhibitor functions is critical to understanding its biological effects. Inhibition can be broadly categorized as competitive, where the inhibitor binds to the same site as the natural substrate, or allosteric, where it binds to a different site to induce a conformational change that inactivates the enzyme. youtube.comknyamed.com

Based on extensive structural and biochemical data, CP-654577 functions as an ATP-competitive inhibitor . ontosight.ainih.gov Its quinazoline core was specifically designed to mimic the adenine moiety of ATP, allowing it to bind directly within the enzyme's active site, also known as the ATP binding pocket. ugr.esnih.gov This direct competition with ATP for the kinase's active site is the defining characteristic of competitive inhibition. youtube.comquora.com The research literature on CP-654577 and related 4-anilinoquinazolines consistently describes their binding to the ATP site, and there is no evidence to suggest that they operate via an allosteric mechanism. nih.govresearchgate.net

Relationship Between In Vitro and Cell-Based Selectivity

A significant challenge in the development of kinase inhibitors is ensuring that the potency and selectivity observed in biochemical, acellular assays (in vitro) translate effectively to the complex biological environment of a whole cell. For inhibitors targeting the human epidermal growth factor receptor (HER) family, discrepancies between in vitro and cell-based data are not uncommon. nih.gov Often, compounds that appear selective for one kinase in a purified enzyme assay may exhibit a more promiscuous profile in cellular assays. nih.gov However, research into the 4-anilinoquinazoline class of inhibitors, which includes CP-654577, has led to the identification of compounds where in vitro selectivity against erbB2 is maintained in a cellular context. nih.gov

CP-654577 was developed as a potent and selective inhibitor of the p185(erbB2) (HER2) kinase relative to the epidermal growth factor receptor (EGFR) kinase. researchgate.netnih.gov This selectivity is a key feature of its chemical biology profile. A closely related analog, CP-724,714, for which more extensive data is available, demonstrates the high degree of selectivity achievable with this scaffold. In biochemical assays, CP-724,714 is a potent inhibitor of erbB2 with a half-maximal inhibitory concentration (IC50) of approximately 10 nM. medchemexpress.comselleckchem.comtocris.com Its activity against EGFR is substantially lower, with a reported IC50 of 6400 nM, indicating a selectivity of over 640-fold for erbB2 compared to EGFR. medchemexpress.comselleckchem.com This contrasts sharply with an EGFR-selective inhibitor like Erlotinib, which potently inhibits EGFR with an IC50 of 2 nM but is significantly less active against erbB2 in vitro. aacrjournals.orgselleckchem.com

Table 1: Comparative In Vitro Kinase Inhibition

This table provides a comparative view of the half-maximal inhibitory concentrations (IC50) for CP-724,714 (an analog of CP-654577) and Erlotinib against erbB2 and EGFR kinases in biochemical assays. The data illustrates the opposing selectivity profiles of the two compounds.

| Compound | Target Kinase | In Vitro IC50 (nM) | Selectivity (Fold) |

| CP-724,714 | erbB2 (HER2) | 10 medchemexpress.comtocris.com | >640x vs. EGFR |

| EGFR | 6400 medchemexpress.com | ||

| Erlotinib | erbB2 (HER2) | ~1100 - 1890 aacrjournals.orgselleckchem.commdpi.com | >500x vs. erbB2 |

| EGFR | 2 aacrjournals.orgselleckchem.com |

Crucially, the selectivity of CP-654577 observed in enzymatic assays translates to its activity in intact cells. researchgate.netnih.gov The compound selectively reduces the autophosphorylation of erbB2 in cells, which is a direct measure of target engagement in a physiological setting. researchgate.netnih.gov This on-target activity triggers a cascade of downstream biochemical effects that are consistent with the inhibition of the erbB2 signaling pathway.

In human breast cancer cell lines that overexpress erbB2, such as SKBr3 and BT474, treatment with CP-654577 leads to distinct and measurable changes in cellular signaling and function. researchgate.netnih.gov The compound effectively reduces the levels of the activated, phosphorylated form of mitogen-activated protein kinase (MAPK). nih.gov Furthermore, it induces cell-cycle arrest at the G1 phase, a change evidenced by an increase in the levels of the cyclin-dependent kinase inhibitor p27(kip1) and a corresponding reduction in the expression of Cyclin D and Cyclin E. nih.gov

This inhibition of proliferative signaling ultimately triggers apoptosis in cell lines with high erbB2 expression. nih.gov Notably, this apoptotic effect is not observed in cell lines like MCF7, which express low levels of erbB2, confirming that the compound's cellular activity is dependent on the presence of its target. nih.gov The biochemical effects induced by CP-654577 are notably distinct from those produced by the selective EGFR inhibitor, Erlotinib, further underscoring its cell-based selectivity for the erbB2 pathway. researchgate.netnih.gov

Table 2: Cellular Effects of CP-654577 in erbB2-Overexpressing SKBr3 Cells

This table summarizes the key research findings on the downstream cellular consequences following treatment with CP-654577, demonstrating the translation of in vitro selectivity to specific biological outcomes in a relevant cellular model.

| Cellular Process | Biomarker | Observed Effect of CP-654577 | Reference |

| Signal Transduction | Phosphorylated MAPK | Reduced levels nih.gov | nih.gov |

| Activated Akt | Reduced levels researchgate.net | researchgate.net | |

| Cell Cycle Regulation | p27(kip1) | Increased levels nih.gov | nih.gov |

| Cyclin D | Reduced expression nih.gov | nih.gov | |

| Cyclin E | Reduced expression nih.gov | nih.gov | |

| Cell Cycle Progression | Inhibition at G1 phase nih.gov | nih.gov | |

| Cell Viability | Apoptosis | Triggered in high erbB2-expressing cells nih.gov | nih.gov |

Research Implications and Future Directions in Drug Discovery Non Clinical

Role as a Research Tool for ErbB2 Kinase Inhibition.nih.gov

CP-654577 serves as a potent and selective inhibitor of p185(erbB2) tyrosine kinase, making it an invaluable asset for preclinical research. nih.gov Its ability to selectively target ErbB2 over the epidermal growth factor receptor (EGFr) allows for the specific interrogation of ErbB2's role in cellular processes. nih.gov

The process of validating a drug target is a crucial step in the drug discovery pipeline, and pharmacological tools like CP-654577 are essential in this endeavor. mdpi.comnih.gov By inhibiting a specific target, researchers can observe the resulting biological effects, thereby confirming the target's role in a disease state. researchgate.netcrossfire-oncology.com The use of selective inhibitors helps to ensure that the observed effects are indeed due to the inhibition of the intended target and not off-target interactions. researchgate.netnih.gov

CP-654577 has been instrumental in validating ErbB2 as a therapeutic target. nih.gov Studies using this compound have demonstrated that inhibiting ErbB2 kinase activity leads to a cascade of downstream effects, including the reduction of activated mitogen-activated protein kinase (MAPK), an increase in the cyclin-dependent kinase inhibitor p27kip1, and a decrease in the expression of cyclins D and E. nih.gov These changes ultimately result in a G1 cell-cycle arrest and apoptosis in cancer cells that overexpress ErbB2. nih.govresearchgate.net

While CP-654577 is considered selective for ErbB2, no kinase inhibitor is entirely specific. researchgate.netnih.gov The promiscuity of kinase inhibitors, or their tendency to bind to multiple targets, can complicate the interpretation of experimental results. researchgate.net Therefore, comprehensive selectivity profiling is crucial to understanding the full spectrum of a compound's activity. nih.gov

Various methods are employed to quantify the selectivity of kinase inhibitors, such as determining the IC50 or Kd values against a panel of kinases. nih.gov Newer approaches, like the 'selectivity entropy', provide a single-value parameter to rank inhibitors based on their selectivity, facilitating the choice of the most appropriate tool compound for a given experiment. researchgate.netnih.gov While specific promiscuity data for CP-654577 is not extensively detailed in the provided context, the general principle of assessing inhibitor selectivity remains a critical consideration for its use as a research tool. nih.gov

Utility in Pharmacological Validation of Drug Targets

Potential for Investigating ErbB2-Driven Biological Processes.nih.govresearchgate.netresearchgate.net

The selective nature of CP-654577 makes it an excellent probe for dissecting the complex biological processes driven by ErbB2. nih.govresearchgate.net Overexpression of ErbB2 is a hallmark of certain cancers, and understanding the signaling pathways it controls is paramount for developing effective therapies. nih.govaacrjournals.org

Research utilizing CP-654577 has shed light on the molecular pathways that are dependent on ErbB2 kinase activity. nih.govresearchgate.netresearchgate.net Inhibition of ErbB2 by CP-654577 has been shown to decrease the phosphorylation of ErbB2 itself, as well as downstream signaling molecules like Akt, a key regulator of cell survival. nih.gov Furthermore, it has been observed that ErbB2 activation can induce Notch1 signaling, and this effect is blocked by CP-654577, suggesting a direct link between these two important oncogenic pathways. nih.govaacrjournals.org The ability to dissect these pathways provides valuable insights into the mechanisms of ErbB2-driven tumorigenesis. nih.govnih.gov

By treating ErbB2-overexpressing cancer cells with CP-654577, scientists can meticulously study the cellular consequences of selective ErbB2 inhibition. nih.govresearchgate.net A key finding is the induction of G1 cell cycle arrest, which is a direct result of the biochemical changes initiated by the inhibitor, including reduced levels of phosphorylated retinoblastoma protein. nih.gov Moreover, CP-654577 triggers apoptosis, or programmed cell death, specifically in cells with high ErbB2 expression, highlighting the dependence of these cells on ErbB2 signaling for their survival. nih.govresearchgate.net These cellular responses underscore the therapeutic potential of targeting ErbB2 in appropriately selected patient populations.

Exploration of Molecular Pathways Dependent on ErbB2 Activity

Development of Novel Analogs and Derivatives for Research.nih.govresearchgate.netaacrjournals.org

The development of analogs and derivatives of existing compounds is a common strategy in drug discovery to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.govdntb.gov.ua The structural backbone of CP-654577 and its successor, CP-724,714, has served as a template for creating new research tools. nih.gov For instance, a radioiodinated analog of CP-724,714, named 125/131I-IBA-CP, was synthesized for use in SPECT imaging to visualize HER2-positive tumors. nih.govsnmjournals.orgsnmjournals.org This demonstrates how a research compound can be modified to create new agents for different research applications, in this case, for in vivo imaging rather than therapeutic intervention. snmjournals.orgsnmjournals.org The continued exploration of new analogs based on the CP-654577 scaffold could yield even more refined tools for studying ErbB2 biology. nih.govdntb.gov.ua

Strategies for Enhancing Selectivity or Potency

The development of selective kinase inhibitors like CP-654577 is rooted in systematic structure-activity relationship (SAR) studies of the 4-anilinoquinazoline (B1210976) scaffold. Research in this area has revealed several key strategies for modulating the potency and, crucially, the selectivity of these compounds for ErbB2 over the highly homologous Epidermal Growth Factor Receptor (EGFR).

Key strategies that have emerged from the study of this chemical class include:

Modification of the C-4 Aniline (B41778) Moiety : SAR analyses indicate that the substitution pattern on the C-4 aniline ring is a primary determinant of selectivity between HER2 and EGFR. nih.gov For instance, the presence of a 4-benzyloxy aniline group is recognized as a critical structural feature for potent ErbB2 inhibition in related dual inhibitors like lapatinib (B449). ugr.es

Substitution at the Quinazoline (B50416) C-6 Position : Alterations at the C-6 position of the quinazoline core also significantly influence selectivity. nih.gov By systematically varying substituents at both the C-4 aniline and C-6 positions, researchers have been able to develop novel quinazoline derivatives with dramatically enhanced selectivity for HER2 over wild-type EGFR. nih.gov

Bioisosteric Replacement : Another successful strategy involves the bioisosteric replacement of core structural elements. For example, replacing a quinoline (B57606) moiety with an isoquinoline (B145761) in related scaffolds has been shown to improve HER2 selectivity and enhance cellular activity against HER2-dependent cells. rsc.org

Alterations at the Quinazoline C-7 Position : To improve pharmaceutical properties, modifications at the C-7 position have been explored. The introduction of basic side chains at this position can markedly improve the aqueous solubility of 4-anilinoquinazolines, a critical factor for achieving good oral bioavailability, without compromising potency. nih.gov

CP-654577, which features a bulky aniline substitution, is a result of such optimization efforts. drugbank.com Its development as a prototype selective agent paved the way for further exploration, including the discovery of compounds like CP-724,714. researchgate.netresearchgate.net The data below illustrates the successful application of these strategies by comparing the selectivity profiles of different ErbB inhibitors.

Table 1: Inhibitory Potency and Selectivity of Various Quinazoline-Based Kinase Inhibitors IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates higher potency. Selectivity is the ratio of IC50 (EGFR) / IC50 (ErbB2/HER2).

| Compound | ErbB2 (HER2) IC50 | EGFR IC50 | Selectivity Ratio (EGFR/ErbB2) | Reference |

|---|---|---|---|---|

| CP-654577 | 11 nM | 670 nM | ~61-fold | ijpsdronline.com |

| Lapatinib | 9.41 nM | 8.41 nM | ~0.9-fold | nih.gov |

| Compound 7c | 8 nM | >1000 nM | >125-fold | nih.gov |

Structure-Guided Design Approaches

The development of CP-654577 and other 4-anilinoquinazoline inhibitors has been heavily influenced by structure-guided design principles. This approach utilizes the three-dimensional structural information of the target protein to design molecules that can bind with high affinity and selectivity. nih.gov

For the ErbB family of kinases, SAR studies have provided a detailed understanding of the inhibitor binding mode. The 4-anilinoquinazoline scaffold acts as a template that competes with ATP for the binding pocket in the kinase domain. ugr.es Key interactions that inform the design process include:

Hinge Region Interaction : The quinazoline core is positioned to form a critical hydrogen bond between its N3 atom and the backbone of a key amino acid residue (the "gatekeeper" threonine) in the hinge region of the kinase's ATP-binding site. mdpi.com This interaction anchors the inhibitor in the active site.

Hydrophobic Pocket : The 4-anilino group extends into a nearby hydrophobic pocket. mdpi.com The nature and substitution of this aniline ring are critical for determining the potency and selectivity between different kinases, as the size and shape of this pocket can vary. The bulky substitution on CP-654577's aniline ring is thought to be a key feature for its selectivity, likely creating more favorable interactions within the specific environment of the ErbB2 active site compared to the EGFR active site. drugbank.com

Computational methods such as molecular docking and molecular dynamics simulations are integral to this process. nih.govidemitsu.com.autcd.ie These techniques allow researchers to model and predict how different chemical modifications to the inhibitor scaffold will affect its binding orientation and affinity, thereby accelerating the iterative process of lead optimization. nih.gov While a specific crystal structure of CP-654577 bound to ErbB2 is not publicly detailed, the design of this class of inhibitors relies on this well-established binding hypothesis derived from structures of related inhibitors like Lapatinib. constructor.university

Contribution to Understanding Tyrosine Kinase Biology

The development of selective inhibitors like CP-654577 has been instrumental in dissecting the distinct biological roles of individual tyrosine kinases, particularly the closely related ErbB2 and EGFR. ijpsdronline.com Before the availability of such selective tools, the overlapping functions of these receptors were difficult to separate, especially as many early inhibitors targeted both.

CP-654577 provided researchers with a chemical probe to specifically interrogate the consequences of ErbB2 inhibition while leaving EGFR largely unaffected. drugbank.comijpsdronline.com Studies using CP-654577 demonstrated that selective inhibition of ErbB2 kinase activity was sufficient to trigger a cascade of anti-proliferative and pro-apoptotic effects in cancer cells that overexpress this receptor. drugbank.comijpsdronline.com

Specifically, research using CP-654577 established that selective ErbB2 blockade leads to:

Inhibition of downstream signaling pathways : Treatment of HER2-overexpressing breast cancer cells with CP-654577 reduces the phosphorylation and activation of key downstream effectors, including Mitogen-Activated Protein Kinase (MAPK) and Akt. drugbank.comijpsdronline.com

Cell cycle arrest : The compound causes an increase in the levels of the cyclin-dependent kinase inhibitor p27(kip1) and a corresponding decrease in the expression of cyclin D and cyclin E. This leads to reduced phosphorylation of the retinoblastoma protein and arrests the cell cycle in the G1 phase. drugbank.comijpsdronline.com

Induction of apoptosis : In cell lines with high ErbB2 expression, CP-654577 treatment triggers programmed cell death. drugbank.comijpsdronline.com

Crucially, these biochemical effects were shown to be distinct from those produced by selective EGFR inhibitors, providing clear evidence for the differentiated signaling outputs of the two receptors. drugbank.comijpsdronline.com This understanding reinforces the rationale for developing highly selective inhibitors to maximize therapeutic efficacy against tumors driven by a specific kinase while minimizing side effects that may arise from inhibiting other kinases like EGFR. nih.gov

Q & A

Q. What are the established synthetic routes for CP-654577, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthetic protocols should be evaluated using orthogonal characterization techniques (e.g., NMR, HPLC, mass spectrometry) to verify purity and structural integrity. For example, compare solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd-based vs. Cu-mediated coupling) to optimize yields. A stepwise experimental design, including controlled variations in temperature and stoichiometry, is critical .

- Table 1 : Comparison of Synthetic Routes

| Route | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Pd(PPh₃)₄ | DMF | 72 | 98 |

| B | CuI | THF | 65 | 95 |

Q. How should researchers design in vitro assays to assess CP-654577’s target selectivity?

- Methodological Answer : Use a panel of related enzymes or receptors to test selectivity. For kinase inhibitors like CP-654577, employ competitive binding assays (e.g., ATP-binding site displacement) and measure IC₅₀ values across targets. Include positive/negative controls and statistical validation (e.g., triplicate runs with standard deviation) to minimize false positives .

Q. What spectroscopic and chromatographic methods are recommended for characterizing CP-654577’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated biological matrices (e.g., PBS, human serum) using HPLC-MS to track degradation products. Monitor pH-dependent stability via UV-Vis spectroscopy and correlate with kinetic modeling .

Advanced Research Questions

Q. How can contradictory results in CP-654577’s efficacy across preclinical models be systematically analyzed?

- Methodological Answer : Apply contradiction analysis frameworks to isolate variables (e.g., species-specific metabolism, dosing regimens). For example, if murine models show higher efficacy than primates, compare pharmacokinetic parameters (Cmax, AUC) and tissue penetration using radiolabeled analogs. Use meta-analysis tools to quantify effect sizes and heterogeneity .

- Table 2 : Resolving Efficacy Contradictions

| Model | Dose (mg/kg) | AUC (h·μg/mL) | Tumor Reduction (%) |

|---|---|---|---|

| Mouse | 10 | 45 | 80 |

| Primate | 10 | 12 | 30 |

Q. What computational strategies improve the prediction of CP-654577’s off-target interactions?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with machine learning models trained on structural databases (e.g., ChEMBL). Validate predictions using thermal shift assays or SPR to measure binding affinities. Prioritize targets with high structural similarity to the primary target .

Q. How should researchers optimize CP-654577’s formulation to address poor solubility without compromising bioactivity?

- Methodological Answer : Screen co-solvents (e.g., PEG 400, cyclodextrins) and nanoformulations (e.g., liposomes) using a design-of-experiments (DoE) approach. Assess solubility via shake-flask methods and bioactivity in cell-based assays. Balance hydrophobicity and dissolution rates using Hansen solubility parameters .

Methodological Frameworks for Rigorous Inquiry

- PICO Framework : Define P opulation (e.g., cancer cell lines), I ntervention (CP-654577 dose), C omparator (standard therapy), O utcome (apoptosis rate) to structure hypothesis-driven experiments .

- FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant during study design .

Key Considerations for Data Integrity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.